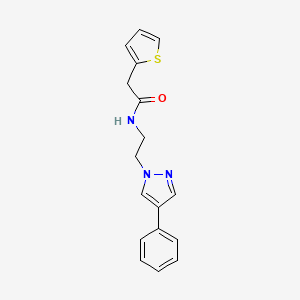

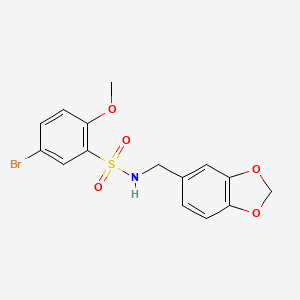

![molecular formula C16H14ClNO4S B2995484 methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate CAS No. 1327196-54-2](/img/structure/B2995484.png)

methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate, also known as MCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MCA is a member of the sulfonyl acrylate family of compounds, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Enantioselective Synthesis and Polymerization

Enantioselective Synthesis of Polycyclic Indoles : A study by Gao, Xu, and Shi (2015) describes the use of a chiral phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction between indole-derived sulfonyl imines and bis(3-chlorophenyl)methyl acrylate. This reaction yields adducts that can be further transformed into polycyclic indoles, demonstrating the compound's role in synthesizing complex organic molecules (Yu-Ning Gao, Qin Xu, M. Shi, 2015).

RAFT Polymerization for Star Copolymers : Bray et al. (2017) explored reversible addition fragmentation chain transfer (RAFT) polymerization to prepare well-defined homopolymers and block copolymers, incorporating 2-acrylamido-2-methylpropane sulfonic acid (AMPS®) with comonomers. This study highlights the compound's potential in creating complex polymer architectures for industrial applications (Caroline P Bray, Raoul Peltier, Hyungsoo Kim, Antonio Mastrangelo, S. Perrier, 2017).

Sulfonation and Modification of Polymers

Polymer Electrolyte Membranes Synthesis : Takahashi et al. (2008) synthesized polymer electrolyte membranes (PEMs) consisting of alkylsulfonic acid through radiation-induced graft polymerization of methyl acrylate into a poly(ethylene-co-tetrafluoroethylene) film, followed by a sulfonation process. This research underlines the compound's usefulness in creating PEMs for fuel cell applications (Shuichi Takahashi, Hiroyuki Okonogi, T. Hagiwara, Y. Maekawa, 2008).

Hydrogel and Coating Applications

Hydrogel Transformation for Biomedical Engineering : Yu et al. (2020) demonstrated a strategy to transform weak poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogels into tough ones through strong sulfonate–Zr4+ metal-coordination complexes. This finding opens up possibilities for using the compound in versatile applications, including biomedical engineering (H. Yu, S. Zheng, Lingtao Fang, Zhimin Ying, M. Du, Jing Wang, Ke‐feng Ren, Z. Wu, Q. Zheng, 2020).

UV-Curable Acrylate Polymer for Anti-Fog Coatings : Yuan et al. (2014) prepared UV-curable hydrophilic acrylate polymers containing sulfonic acid groups for anti-fog coatings. This application exemplifies the compound's potential in creating functional coatings with excellent anti-fog performance (Yan Yuan, Ren Liu, C. Wang, Jing Luo, Xiaoya Liu, 2014).

properties

IUPAC Name |

methyl (Z)-3-anilino-2-(4-chlorophenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAZIKHFJIIZMI-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)

![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)